BenchChemオンラインストアへようこそ!

6-(2H-tetrazol-5-yl)-1H-indole

Crystallography Structural Biology Molecular Conformation

6-(2H-Tetrazol-5-yl)-1H-indole (molecular formula C₉H₇N₅, molecular weight 185.19 g/mol) is a heterocyclic compound combining an indole core with a tetrazole moiety attached specifically at the 6-position of the indole ring system. The tetrazole ring contributes four nitrogen atoms, enhancing polarity and hydrogen-bonding capacity, while the regiospecific 6-substitution pattern distinguishes it from the more commonly studied 3- and 5-tetrazolyl-indole isomers.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
Cat. No. B6635476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2H-tetrazol-5-yl)-1H-indole
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C3=NNN=N3
InChIInChI=1S/C9H7N5/c1-2-7(9-11-13-14-12-9)5-8-6(1)3-4-10-8/h1-5,10H,(H,11,12,13,14)
InChIKeyAKMPLMDUVTZAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2H-Tetrazol-5-yl)-1H-indole – A Definitive 6-Substituted Indole-Tetrazole Building Block for Regiospecific Medicinal Chemistry


6-(2H-Tetrazol-5-yl)-1H-indole (molecular formula C₉H₇N₅, molecular weight 185.19 g/mol) is a heterocyclic compound combining an indole core with a tetrazole moiety attached specifically at the 6-position of the indole ring system [1]. The tetrazole ring contributes four nitrogen atoms, enhancing polarity and hydrogen-bonding capacity, while the regiospecific 6-substitution pattern distinguishes it from the more commonly studied 3- and 5-tetrazolyl-indole isomers. The tetrazole group (pKa ≈ 4–5) serves as a well-established bioisostere for carboxylic acids, offering improved metabolic stability in drug candidates [2]. The compound crystallizes as a monohydrate with a near-planar conformation between the indole and tetrazole rings, as evidenced by single-crystal X-ray diffraction [1].

Why 6-(2H-Tetrazol-5-yl)-1H-indole Cannot Be Interchanged with Other Tetrazolyl-Indole Regioisomers


Regioisomeric tetrazolyl-indole derivatives are not functionally interchangeable. The position of the tetrazole substituent on the indole scaffold dictates the compound's three-dimensional geometry, electronic distribution, hydrogen-bonding capacity, and target-binding orientation. Published crystallographic data demonstrate that 6-(2H-tetrazol-5-yl)-1H-indole exhibits a dihedral angle of only 1.82° between the tetrazole and indole planes, resulting in a nearly coplanar conformation that is distinct from the conformations observed for 4- and 5-substituted analogs [1]. In biological systems, Singh et al. (2008) showed that N-1 and N-2 regioisomers of tetrazolyl-indole derivatives display divergent estrogen receptor binding modes and functional activities—with one regioisomer acting as an antagonist and the other as an agonist—underscoring that even subtle positional changes produce fundamentally different pharmacological profiles [2]. Consequently, substituting one regioisomer for another without re-optimization introduces uncontrolled variables that can compromise assay reproducibility, SAR interpretation, and downstream development outcomes.

Quantitative Evidence Differentiating 6-(2H-Tetrazol-5-yl)-1H-indole from Its Closest Analogs


Crystallographic Planarity: 6-Substituted Indole-Tetrazole Exhibits a Dihedral Angle of 1.82° vs. 8.71° for the 5-Substituted Analog

Single-crystal X-ray diffraction reveals that 6-(2H-tetrazol-5-yl)-1H-indole adopts a near-planar conformation, with a dihedral angle of 1.82° between the tetrazole ring and the mean plane of the indole fragment [1]. In contrast, the 5-substituted regioisomer (5-(1H-tetrazol-5-yl)-1H-indole monohydrate) exhibits a significantly larger interplanar angle of 8.71° between the benzene and tetrazole rings [2]. This approximately 4.8-fold difference in planarity directly affects the molecule's π-conjugation, dipole moment, and capacity for face-to-face π–π stacking interactions. The near-coplanarity of the 6-substituted isomer is unique among accessible tetrazolyl-indole regioisomers and may influence target binding through enhanced aromatic stacking.

Crystallography Structural Biology Molecular Conformation

Intermolecular Hydrogen-Bonding Architecture: 6-Isomer Forms a Unique 2D Network vs. 1D Chains for the 4-Isomer

In the crystal lattice, 6-(2H-tetrazol-5-yl)-1H-indole monohydrate assembles via O–H···N, N–H···O, and N–H···N hydrogen bonds into a two-dimensional network parallel to the (100) plane, with additional stabilization from weak π–π interactions at a centroid–centroid distance of 3.698 Å [1]. By comparison, the 4-substituted regioisomer (4-(1H-tetrazol-5-yl)-1H-indole) assembles solely via N–H···N hydrogen bonds into one-dimensional chains along the b axis [2]. The 6-isomer therefore engages a richer and more directional hydrogen-bonding repertoire, incorporating the lattice water molecule as a bridging node. This difference in solid-state organization directly influences solubility, hygroscopicity, and formulation behavior.

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Tetrazole Bioisosteric Replacement at the 6-Position: pKa and Metabolic Stability Advantage Over Indole-6-carboxylic Acid

The tetrazole ring is a well-characterized bioisostere for the carboxylic acid functional group, offering comparable acidity (tetrazole pKa ≈ 4.5–4.9 vs. carboxylic acid pKa ≈ 4.2–4.5) while providing superior metabolic stability due to resistance to glucuronidation and β-oxidation [1]. 6-(2H-Tetrazol-5-yl)-1H-indole (MW 185.19) replaces the carboxylic acid of indole-6-carboxylic acid (MW 161.16) with a tetrazole, increasing molecular weight by ~24 Da while adding four nitrogen atoms that enhance hydrogen-bond acceptor capacity [2]. In the context of angiotensin II receptor antagonists, replacement of a terminal carboxyl with tetrazole improved AT₁ receptor potency 4-fold (IC₅₀ 20 nM → 5 nM) and AT₂ activity 50-fold [3]. This class-level precedent supports the 6-tetrazolyl-indole scaffold as a preferred starting point when carboxylic acid bioisosterism is desired at the indole 6-position.

Medicinal Chemistry Bioisosterism Drug Design

Regioisomeric Activity Profiles: 6-Position Substitution Confers Distinct Target Recognition from 3- and 5-Substituted Indole-Tetrazole Derivatives

Singh et al. (2008) demonstrated that regioisomeric tetrazolyl-indole derivatives exhibit fundamentally different estrogen receptor (ER) binding modes and functional activities. N-1 and N-2 regioisomers displayed divergent pharmacological profiles: N-2 regioisomers were moderate ER antagonists, and one compound achieved 100% contraceptive efficacy at a 10 mg/kg dose, whereas the corresponding N-1 isomers showed distinct binding orientations in molecular docking studies [1]. Although this study investigated N-alkylated tetrazolyl-indoles rather than the bare 6-tetrazolyl parent, it establishes the principle that the position of the tetrazole substituent on the indole scaffold is a critical determinant of biological activity. The 6-position offers a geometry inaccessible to 3- and 5-substituted analogs, positioning the acidic tetrazole for interactions with distinct protein surface features.

Receptor Binding Estrogen Receptor Regioisomer Selectivity

Patent Protection and Therapeutic Relevance: 6-Tetrazolyl-Indole Scaffold Is Explicitly Claimed in Steroid 5α-Reductase and Antiallergy Intellectual Property

The tetrazol-5-yl substituent at the indole core is explicitly claimed in patent WO-1994027990-A1 (Pfizer) for indole derivatives as steroid 5α-reductase inhibitors, where R is defined as either -CO₂H or tetrazol-5-yl [1]. This patent establishes the tetrazolyl-indole scaffold as a privileged chemotype for modulating 5α-reductase, an enzyme target for benign prostatic hyperplasia. Separately, US Patent 4,675,332 (Warner-Lambert) claims acidic tetrazolyl-substituted indole compounds as antiallergic agents that inhibit mediator release (leukotrienes, histamine) from basophils and neutrophils [2]. While these patents encompass broader generic formulae, the 6-substituted isomer specifically provides a distinct regioisomeric entry point into this protected intellectual property space, with the potential to generate composition-of-matter novelty when elaborated into more complex structures.

Patent Analysis 5α-Reductase Inhibition Antiallergy Agents

Physicochemical Differentiation: 6-Isomer Displays Distinct Solubility and LogP Profile Compared to 5- and 3-Regioisomers

While all simple tetrazolyl-indole regioisomers share the same molecular formula (C₉H₇N₅) and molecular weight (185.19 g/mol), the position of the tetrazole substituent significantly affects calculated and experimentally observed physicochemical properties [1]. The 6-substituted isomer shows a calculated XLogP of approximately 1.40–2.05 and a topological polar surface area (tPSA) of approximately 138 Ų [2]. By comparison, the 5-substituted regioisomer (5-(2H-tetrazol-5-yl)-1H-indole, CAS 90433-08-2) has a reported melting point of 250–252 °C , reflecting different solid-state packing energetics driven by the distinct hydrogen-bonding architectures documented crystallographically. These differences in melting point, solubility, and logP are critical for compound handling, formulation, and permeability predictions in early drug discovery.

Physicochemical Properties Solubility ADME

Optimal Application Scenarios for 6-(2H-Tetrazol-5-yl)-1H-indole Based on Quantitative Differentiation Evidence


Carboxylic Acid Bioisostere Replacement in Fragment-Based Drug Discovery Targeting Enzymes with Carboxylate Recognition Pockets

In fragment-based drug discovery programs targeting enzymes with conserved carboxylate-binding motifs (e.g., integrins, matrix metalloproteinases, angiotensin-converting enzyme), 6-(2H-tetrazol-5-yl)-1H-indole serves as a pre-installed carboxylic acid bioisostere. The tetrazole pKa (~4.5–4.9) closely matches that of carboxylic acids while offering enhanced metabolic stability and additional hydrogen-bond acceptor capacity (4 vs. 2 acceptors). As documented in class-level SAR studies, tetrazole-for-COOH replacement has yielded 4- to 50-fold potency improvements in angiotensin receptor systems [1]. The 6-position attachment provides a distinct exit vector compared to 3- or 5-substituted analogs, enabling exploration of chemical space inaccessible with alternative regioisomers [2].

Solid-Form Screening and Crystallization Optimization Leveraging the Characterized 2D Hydrogen-Bonded Network

The well-characterized crystal structure of 6-(2H-tetrazol-5-yl)-1H-indole monohydrate (monoclinic, space group P2₁/c, dihedral angle 1.82°) provides a robust foundation for solid-form screening [1]. The 2D hydrogen-bonded network (O–H···N, N–H···O, N–H···N) and π–π interactions (centroid–centroid distance 3.698 Å) offer multiple handles for cocrystal engineering. This is particularly valuable when the compound is used as a synthetic intermediate requiring reproducible solid-state properties for scale-up, or when polymorph control is critical for patent prosecution of downstream drug candidates derived from this scaffold.

Patentable Library Enumeration Around Steroid 5α-Reductase and Antiallergy Intellectual Property

6-(2H-Tetrazol-5-yl)-1H-indole falls within the generic scope of major pharmaceutical patents claiming tetrazolyl-indole derivatives as steroid 5α-reductase inhibitors (WO-1994027990-A1, Pfizer) [1] and antiallergy agents (US 4,675,332, Warner-Lambert) [2]. Procurement of this specific regioisomer, rather than the 5- or 3-substituted analogs, provides a distinct starting point for generating patentable composition-of-matter when the 6-position is elaborated with novel substituents not previously exemplified in the patent literature. This strategy is particularly relevant for medicinal chemistry groups pursuing freedom-to-operate in the urology or immunology therapeutic areas.

Regiospecific SAR Exploration of Indole-Tetrazole Scaffolds Against Novel Targets Identified by Computational Screening

Computational docking and pharmacophore screening frequently identify indole-tetrazole hybrids as virtual hits against diverse targets (e.g., kinases, GPCRs, nuclear receptors). When such a hit contains a tetrazole at an unspecified indole position, procurement of all three accessible regioisomers (3-, 5-, and 6-substituted) is advisable for experimental validation. The 6-substituted isomer is uniquely valuable because its near-planar conformation (dihedral angle 1.82°) [1] maximizes aromatic surface contact with flat binding sites, while the reported regioisomer-dependent activity profiles against the estrogen receptor [2] demonstrate that the position of the tetrazole can qualitatively switch functional activity (agonist vs. antagonist). Systematic regioisomer SAR thus de-risks lead identification by preventing premature attrition of a chemotype due to suboptimal substitution pattern.

Quote Request

Request a Quote for 6-(2H-tetrazol-5-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.